Lipophilicity Differential vs. 2-Benzoylpyridine (XLogP3)
The ortho‑fluorine atom increases computed lipophilicity relative to the parent 2‑benzoylpyridine. 2‑(2‑Fluorobenzoyl)pyridine exhibits an XLogP3 of 2.0 [1], whereas the non‑fluorinated analog 2‑benzoylpyridine has an XLogP3 of approximately 1.88 [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 2‑Benzoylpyridine, XLogP3 = 1.88 |
| Quantified Difference | Δ +0.12 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem) and The Good Scents Company estimation |
Why This Matters
This small but consistent increase in lipophilicity can influence membrane permeability, protein binding, and formulation strategy in early‑stage drug discovery.
- [1] PubChem. Methanone, (2-fluorophenyl)-2-pyridinyl-. Compound Summary, CID 138698. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Methanone_-_2-fluorophenyl_-2-pyridinyl (accessed 2026-04-25). View Source
- [2] The Good Scents Company. 2-Benzoylpyridine – XlogP3: 1.90 (est). Retrieved from https://thegoodscentscompany.com (accessed 2026-04-25). View Source
